2-(4-METHYLBENZAMIDO)-N-(PYRIDIN-2-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
Overview
Description
2-(4-METHYLBENZAMIDO)-N-(PYRIDIN-2-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a cycloheptane ring, along with a pyridine and benzamide moiety. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-METHYLBENZAMIDO)-N-(PYRIDIN-2-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thiophene ring. One common method involves the Stille or Suzuki coupling reactions to form the thiophene core . The cycloheptane ring is then fused to the thiophene ring through a series of cyclization reactions. The pyridine and benzamide groups are introduced through nucleophilic substitution reactions, often using reagents such as pyridine-2-amine and 4-methylbenzoyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-(4-METHYLBENZAMIDO)-N-(PYRIDIN-2-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZAMIDO)-N-(PYRIDIN-2-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . The presence of the pyridine and benzamide groups allows for strong binding interactions through hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar compounds include other thiophene-based molecules, such as 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones . Compared to these compounds, 2-(4-METHYLBENZAMIDO)-N-(PYRIDIN-2-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its fused cycloheptane ring and the presence of both pyridine and benzamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-10-12-16(13-11-15)21(27)26-23-20(17-7-3-2-4-8-18(17)29-23)22(28)25-19-9-5-6-14-24-19/h5-6,9-14H,2-4,7-8H2,1H3,(H,26,27)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYACQZRXKXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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